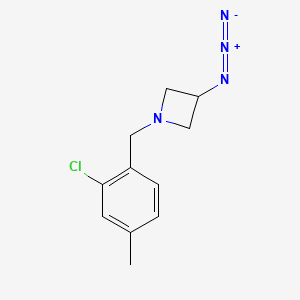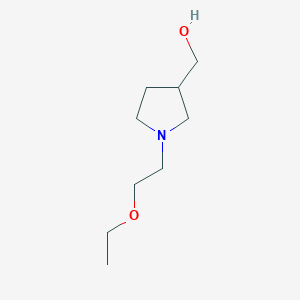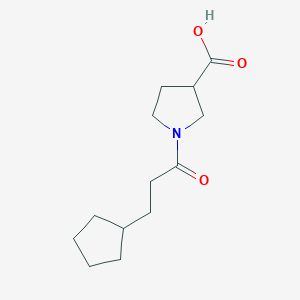
3-Azido-1-(2-chloro-4-methylbenzyl)azetidine
Vue d'ensemble
Description
3-Azido-1-(2-chloro-4-methylbenzyl)azetidine is a type of azetidine, a class of compounds that are immensely reactive and have significant potential in various fields such as medicinal chemistry, peptidomimetic, and nucleic acid chemistry . They are also used as amino acid surrogates .
Molecular Structure Analysis
Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . The molecular structure of azetidines is versatile, allowing for functionalization and use as heterocyclic synthons .Chemical Reactions Analysis
Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . The formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement to yield a bicyclic aziridinium ion, which then undergoes alcoholysis .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary greatly depending on their specific structure and functional groups. For instance, 3-azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C .Applications De Recherche Scientifique
Synthesis and Characterization of Azetidinone Derivatives
A study by Chopde, Meshram, and Pagadala (2012) focused on synthesizing azetidinone derivatives and evaluating their antibacterial activities. They synthesized azetidinones from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, finding some derivatives displayed promising antibacterial activities against bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Enantiomerically Pure Terminal 1,2-Diamines Synthesis
Lee et al. (2006) synthesized enantiomerically pure terminal 1,2-diamines using chiral aziridines. These diamines are precursors for biologically important compounds. The process involved Wittig reactions, azide cleavage, and successive reductions, yielding compounds in high yields (Lee et al., 2006).
Synthesis of Functionalized 3-Methylazetidines
Stankovic et al. (2012) prepared functionalized 3-methylazetidines, which are useful in synthesizing diverse azetidine derivatives. The method included nucleophilic substitution at the 3-position of 3-methylazetidines, providing access to novel 3-functionalized azetidines (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).
Antibacterial Activity of Azetidinylquinolones
Frigola et al. (1995) synthesized stereochemically pure azetidinylquinolones to determine their effects on potency and efficacy as antibacterial agents. They explored the importance of chirality in these compounds, finding specific configurations conferred the best antibacterial activity (Frigola et al., 1995).
Intramolecular Azide to Alkene Cycloadditions
Hemming et al. (2014) explored intramolecular azide to alkene cycloadditions for constructing various benzodiazepines. The process yielded potent antitumor antibiotics, demonstrating the versatility of azetidine-based compounds in pharmaceutical research (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Synthesis of Azetidine Fatty Esters
Lie Ken Jie and Syed-rahmatullah (1992) synthesized azetidine fatty esters, characterizing them spectroscopically. This study highlights the diversity in azetidine derivatives and their potential applications in chemical research (Lie Ken Jie & Syed-rahmatullah, 1992).
Iron-Catalyzed Synthesis of 3-Sulfanyl Azetidines
Dubois et al. (2019) reported the synthesis of 3-aryl-3-sulfanyl azetidines using a mild iron-catalyzed method. This study underscores the potential of azetidines in drug discovery programs (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).
Mécanisme D'action
The mechanism of action of azetidines is largely dependent on their structure and the specific reactions they are involved in. For instance, in the formation of 3-alkoxyazetidines, an initial intramolecular nucleophilic displacement might occur, leading to the formation of a bicyclic aziridinium ion .
Orientations Futures
Propriétés
IUPAC Name |
3-azido-1-[(2-chloro-4-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)5-16-6-10(7-16)14-15-13/h2-4,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQXKYRNKQEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(2-chloro-4-methylbenzyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)

![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)





